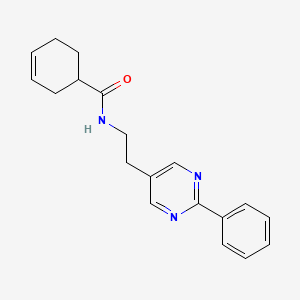

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide

Description

Introduction and Research Context

Historical Development of 2-Phenylpyrimidine Carboxamide Derivatives

The 2-phenylpyrimidine carboxamide scaffold emerged as a critical pharmacophore in the early 2010s, driven by its versatility in modulating kinase and G-protein-coupled receptor (GPCR) activities. Early work by Sarpong et al. (2018) demonstrated the utility of pyrimidine derivatives in selective C–H functionalization, enabling the synthesis of complex nitrogen-containing heterocycles. This foundational research paved the way for derivatives like N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide, which integrates a cyclohexene ring to enhance conformational flexibility.

A landmark 2015 study identified 2-phenylpyrimidine-4-carboxamides as potent P2Y12 antagonists, with nanomolar efficacy in platelet aggregation assays. Subsequent modifications, such as the replacement of carboxylic acid groups with phosphonic acid moieties, improved metabolic stability and oral bioavailability. These innovations underscore the scaffold’s adaptability, which has been further exploited in anticancer agent development. For instance, phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moieties exhibited IC50 values in the nanomolar range against A549, PC-3, and MCF-7 cell lines.

Table 1: Evolution of Key 2-Phenylpyrimidine Carboxamide Derivatives

Current Research Significance in Medicinal Chemistry

This compound represents a strategic fusion of two pharmacologically validated motifs:

- 2-Phenylpyrimidine Core : Known for its role in kinase inhibition (e.g., c-Met, P2Y12), this scaffold provides a planar aromatic surface for ATP-binding pocket interactions.

- Cyclohexenecarboxamide Moiety : The cyclohexene ring introduces steric bulk and chiral centers, potentially enhancing selectivity for conformational-sensitive targets.

Recent studies highlight the compound’s potential in overcoming drug resistance. For example, the cyclohexene ring’s unsaturated bond may facilitate π-π stacking with hydrophobic residues in mutant kinases, a hypothesis supported by molecular docking studies of analogous structures. Additionally, the ethyl linker between the pyrimidine and carboxamide groups optimizes ligand-receptor binding entropy, as evidenced by similar derivatives showing improved IC50 values in cellular assays.

Academic Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist:

- Synthetic Accessibility : While piperidine and cyclohexene derivatives are well-documented, the regioselective functionalization of this compound remains unexplored. Current methods rely on multistep sequences involving amide coupling and cyclization, which suffer from low yields (≤40%).

- Target Identification : Although the compound’s structural analogs show activity against c-Met and P2Y12, its precise molecular targets are unvalidated. Proteome-wide profiling studies are needed to elucidate off-target effects.

- Stereochemical Impact : The cyclohexene ring introduces two chiral centers, yet the influence of stereochemistry on bioavailability and efficacy is uncharacterized.

Research Objectives and Theoretical Framework

This review aims to:

- Systematically analyze synthetic routes to this compound, emphasizing atom-economical strategies.

- Evaluate structure-activity relationship (SAR) trends across analogous carboxamide derivatives.

- Propose mechanistic hypotheses based on computational docking studies of related compounds.

The theoretical framework integrates concepts from retrosynthetic analysis and molecular topology, positing that the compound’s bioactivity arises from synergistic interactions between its pyrimidine and carboxamide domains.

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-19(17-9-5-2-6-10-17)20-12-11-15-13-21-18(22-14-15)16-7-3-1-4-8-16/h1-5,7-8,13-14,17H,6,9-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVACLEZGNIAEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety may bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Derivatives

a) Methyl 2-Phenylpyrimidine-5-carboxylate ()

- Structure : Replaces the ethyl-carboxamide chain with a methyl ester group.

- Key Differences: Functional Group: Ester (-COOCH₃) vs. carboxamide (-CONH-cyclohexene). Esters are more lipophilic but less capable of hydrogen bonding compared to carboxamides . Physicochemical Properties: Higher melting point (161.5–163.5°C) due to ester crystallinity vs. unknown for the target compound.

b) N-Methyl-(2-phenylpyrimidin-5-yl)methylamine ()

- Structure : Features a methylamine (-CH₂NHCH₃) substituent instead of the ethyl-carboxamide.

- Stability: Primary/secondary amines are susceptible to oxidative metabolism, whereas carboxamides are more metabolically stable.

Isoquinoline Sulfonamide Inhibitors (H-Series) ()

- Examples : H-7, H-8, H-9, H-87.

- Structure: Isoquinoline sulfonamide cores with varied amine side chains.

- Key Differences: Core Heterocycle: Isoquinoline (fused benzene-pyridine) vs. pyrimidine. Isoquinolines exhibit distinct electronic properties and binding affinities for kinases . Functional Groups: Sulfonamides (-SO₂NH-) are stronger acids (pKa ~1–2) than carboxamides (pKa ~17–20), influencing ionization and membrane permeability .

Thiazolidinone Derivatives (NAT-1, NAT-2) ()

- Structure: Thiazolidinone (five-membered ring with S, N, and O) linked to nicotinamide.

- Key Differences: Ring Conformation: Thiazolidinones are rigid, planar structures vs. the flexible cyclohexene in the target compound. Hydrogen Bonding: Thiazolidinone carbonyls may engage in stronger hydrogen bonding than cyclohexene carboxamides .

Physicochemical and Pharmacokinetic Considerations

| Property | Target Compound | Methyl 2-Phenylpyrimidine-5-carboxylate | H-Series Inhibitors |

|---|---|---|---|

| Hydrogen Bond Donors | 1 (carboxamide NH) | 0 | 1–2 (sulfonamide NH) |

| LogP (Predicted) | Moderate (~2.5–3.5) | Higher (~3.0–4.0) | Variable (~1.5–4.0) |

| Metabolic Stability | High (carboxamide resistance) | Low (ester hydrolysis) | Moderate |

Structure-Activity Relationship (SAR) Insights

- Pyrimidine Substitution : The 2-phenyl group enhances π-π stacking in kinase binding pockets, while the 5-position ethyl-carboxamide linker optimizes spatial positioning for target engagement.

- Cyclohexene vs. Saturated Rings : Unsaturation in cyclohexene may reduce steric hindrance compared to fully saturated cyclohexane, improving binding kinetics.

- Carboxamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.